molecular formula C6H15Cl2FN2 B6300780 (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride CAS No. 2306254-06-6

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride

Cat. No.: B6300780
CAS No.: 2306254-06-6
M. Wt: 205.10 g/mol
InChI Key: OQEKNKNLDNWJGD-PVNUIUKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of a suitable precursor, followed by fluorination and amination reactions. The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into different derivatives.

    Substitution: Commonly involves replacing the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of fluorine in biological systems.

Medicine

In medicine, (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoro-1-methyl-piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Methyl-3-hexanol: A pheromone of the ant Tetramorium impurum.

    (3R,4S)-3-methoxy-4-methylaminopyrrolidine: An important subunit in antibacterial compounds.

Uniqueness

(3R,4S)-3-fluoro-1-methyl-piperidin-4-amine is unique due to its specific stereochemistry and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKNKNLDNWJGD-PVNUIUKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.